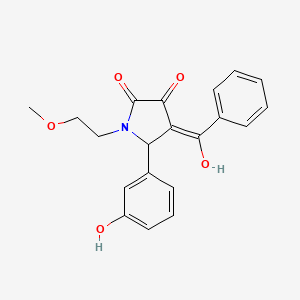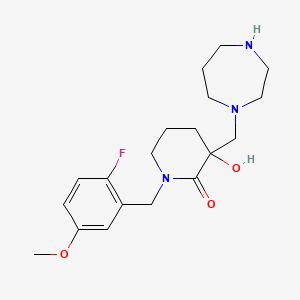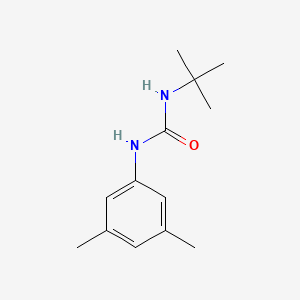
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide, also known as MMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPI is a member of the imidazolidinone family of compounds and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of prostaglandins and leukotrienes, which are lipid compounds that play a role in inflammation, pain, and fever. This compound has been shown to reduce pain and fever in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. This compound has also been shown to possess antitumor properties and has been studied for its potential use in cancer treatment. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. The potential use of this compound in cancer treatment is also an area of future research. Finally, the investigation of the mechanism of action of this compound is an area of future research.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroacetate to form N-(2-methoxy-5-methylphenyl)glycine ethyl ester. This intermediate is then reacted with phosgene to form N-(2-methoxy-5-methylphenyl)glycine chloride, which is then reacted with 3-methyl-2,5-dioxoimidazolidine to form this compound.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. This compound has also been shown to possess antitumor properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-4-5-11(21-3)10(6-9)15-12(18)7-17-13(19)8-16(2)14(17)20/h4-6H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQYUXJLXHUIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)

![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)